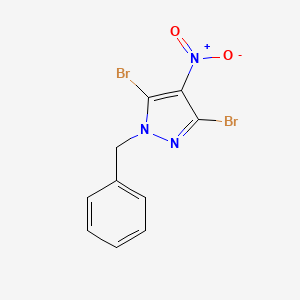

1-benzyl-3,5-dibromo-4-nitro-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3,5-dibromo-4-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br2N3O2/c11-9-8(15(16)17)10(12)14(13-9)6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNMYBBCIGXBZGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(C(=N2)Br)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599283 | |

| Record name | 1-Benzyl-3,5-dibromo-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155601-03-9 | |

| Record name | 1-Benzyl-3,5-dibromo-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-benzyl-3,5-dibromo-4-nitro-1H-pyrazole

This guide provides a comprehensive overview and detailed protocols for the synthesis of 1-benzyl-3,5-dibromo-4-nitro-1H-pyrazole, a substituted pyrazole of significant interest to researchers in medicinal chemistry and drug development. The synthesis is presented with a focus on the strategic considerations underpinning the chosen pathway, ensuring both clarity and reproducibility for scientists in the field.

Strategic Overview of the Synthesis

The construction of this compound involves the sequential functionalization of the pyrazole core. The chosen synthetic strategy prioritizes a logical sequence of electrophilic substitution and N-alkylation reactions, taking into account the directing effects of the substituents at each stage. The most judicious pathway proceeds through the initial formation of a dibrominated pyrazole intermediate, followed by N-benzylation and a final nitration step. This approach is favored due to the robust nature of the intermediates and the regioselective control offered at each transformation.

The overall synthetic workflow can be visualized as follows:

Caption: Proposed synthetic pathway for this compound.

Mechanistic Insights and Rationale

The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms. Its chemistry is characterized by a susceptibility to electrophilic attack. The regioselectivity of these reactions is governed by the electronic properties of the existing substituents.

-

Step 1: Dibromination of Pyrazole. The initial step involves the electrophilic bromination of the pyrazole ring. The reaction typically proceeds readily with elemental bromine, often in a suitable solvent like acetic acid or chloroform. The C3 and C5 positions are activated towards electrophilic substitution, leading to the formation of 3,5-dibromo-1H-pyrazole.

-

Step 2: N-Benzylation of 3,5-Dibromo-1H-pyrazole. With the C3 and C5 positions blocked by bromine atoms, the subsequent reaction with benzyl bromide under basic conditions selectively occurs at one of the nitrogen atoms. The use of a base, such as potassium carbonate or sodium hydride, is crucial to deprotonate the pyrazole ring, generating a nucleophilic anion that readily attacks the electrophilic benzyl bromide.

-

Step 3: Nitration of 1-Benzyl-3,5-dibromo-1H-pyrazole. The final step is the nitration of the C4 position. This is a classic electrophilic aromatic substitution reaction. The choice of nitrating agent is critical to achieve the desired transformation without unwanted side reactions. A mixture of concentrated nitric acid and sulfuric acid is a common and effective nitrating system. The strong acid mixture generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich C4 position of the pyrazole ring. The presence of the deactivating bromine atoms at C3 and C5 directs the nitration to the C4 position.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3,5-Dibromo-1H-pyrazole

Materials:

-

Pyrazole

-

Bromine

-

Glacial Acetic Acid

-

Sodium thiosulfate solution (10%)

-

Sodium bicarbonate solution (saturated)

-

Deionized water

Procedure:

-

In a well-ventilated fume hood, dissolve pyrazole in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled pyrazole solution with continuous stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Pour the reaction mixture into ice-cold water.

-

Quench the excess bromine by the dropwise addition of a 10% sodium thiosulfate solution until the orange color disappears.

-

Neutralize the mixture by carefully adding a saturated sodium bicarbonate solution until the effervescence ceases.

-

Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield 3,5-dibromo-1H-pyrazole.

Protocol 2: Synthesis of 1-Benzyl-3,5-dibromo-1H-pyrazole

Materials:

-

3,5-Dibromo-1H-pyrazole

-

Benzyl bromide

-

Potassium carbonate

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 3,5-dibromo-1H-pyrazole in DMF, add potassium carbonate.

-

Stir the suspension at room temperature for 15-20 minutes.

-

Add benzyl bromide dropwise to the mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-benzyl-3,5-dibromo-1H-pyrazole.

Protocol 3: Synthesis of this compound

Materials:

-

1-Benzyl-3,5-dibromo-1H-pyrazole

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Ice

Procedure:

-

In a flask maintained in an ice-salt bath, add concentrated sulfuric acid.

-

Slowly add 1-benzyl-3,5-dibromo-1H-pyrazole in small portions to the sulfuric acid with vigorous stirring, ensuring the temperature remains below 5 °C.

-

Prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of the pyrazole derivative, maintaining the reaction temperature below 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Allow the ice to melt, and collect the precipitated solid by vacuum filtration.

-

Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to afford pure this compound.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| Pyrazole | C₃H₄N₂ | 68.08 | White solid |

| 3,5-Dibromo-1H-pyrazole[1] | C₃H₂Br₂N₂ | 225.87 | Solid |

| 1-Benzyl-3,5-dibromo-1H-pyrazole | C₁₀H₈Br₂N₂ | 315.99 | Solid |

| This compound[2] | C₁₀H₇Br₂N₃O₂ | 360.99 | Solid |

Conclusion

The synthesis of this compound can be reliably achieved through a three-step sequence starting from pyrazole. This guide provides a robust and well-rationalized methodology, suitable for implementation in a research setting. Adherence to the detailed protocols and safety precautions is essential for the successful and safe execution of this synthesis. The strategic choices outlined herein, particularly the order of functionalization, are key to maximizing yield and purity of the final product.

References

Sources

An In-depth Technical Guide to 1-benzyl-3,5-dibromo-4-nitro-1H-pyrazole: Physicochemical Properties, Synthesis, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential therapeutic applications of 1-benzyl-3,5-dibromo-4-nitro-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven insights. We delve into the structural attributes of this highly functionalized pyrazole derivative, offering detailed protocols for its characterization and synthesis. Furthermore, we explore its potential as a bioactive molecule, drawing parallels with other pyrazole-based therapeutic agents. All technical claims are substantiated by authoritative sources, ensuring the scientific integrity of this guide.

Introduction: The Significance of Substituted Pyrazoles in Medicinal Chemistry

Pyrazole derivatives are a cornerstone in medicinal chemistry, renowned for their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The five-membered heterocyclic ring of pyrazole, with its two adjacent nitrogen atoms, serves as a versatile scaffold for the development of novel therapeutic agents.[3][4] The introduction of various substituents onto the pyrazole core allows for the fine-tuning of its physicochemical and pharmacological properties.

This compound is a particularly compelling molecule. The benzyl group at the N1 position enhances lipophilicity, potentially improving membrane permeability. The bromine atoms at the C3 and C5 positions can act as handles for further synthetic modifications and may contribute to the compound's bioactivity. The nitro group at the C4 position is a strong electron-withdrawing group, which significantly influences the electronic properties of the pyrazole ring and can be a key pharmacophore. This unique combination of substituents suggests that this compound could be a valuable building block for the synthesis of new drugs or a potent bioactive molecule in its own right. Notably, derivatives of 1-benzyl-1H-pyrazole have been investigated as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key player in necroptosis, highlighting the therapeutic potential of this structural class.[5]

Physicochemical Properties: A Foundation for Drug Development

A thorough understanding of a compound's physicochemical properties is paramount in the early stages of drug discovery and development. These properties influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Due to the limited publicly available experimental data for this compound, this section outlines both known information and detailed experimental protocols for the determination of its key physicochemical parameters.

Molecular Structure and Properties

The foundational properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇Br₂N₃O₂ | N/A |

| Molecular Weight | 361.00 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| CAS Number | 155601-03-9 | [6] |

Experimental Determination of Key Physicochemical Parameters

The following sections provide standardized, self-validating protocols for determining the melting point, solubility, and lipophilicity of this compound.

The melting point is a crucial indicator of a compound's purity.[7] A sharp melting point range typically signifies a high degree of purity, while a broad range often indicates the presence of impurities.

Experimental Protocol:

-

Sample Preparation: A small amount of crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.[8]

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.[9][10]

-

Measurement: The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded as the melting point range.[7]

Diagram 1: Workflow for Melting Point Determination

Caption: A streamlined workflow for accurate melting point determination.

Solubility is a critical factor for drug delivery and bioavailability.[11] The "like dissolves like" principle is a useful starting point, suggesting that the polarity of the solute and solvent are key determinants of solubility.[11]

Experimental Protocol:

-

Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, methanol, dichloromethane, and dimethyl sulfoxide (DMSO).

-

Qualitative Assessment: To a small, known amount of this compound (e.g., 1 mg) in a vial, the solvent is added dropwise with agitation.[12] The compound is deemed "soluble" if it dissolves completely within a certain volume of solvent (e.g., 1 mL).

-

Quantitative Determination (for aqueous solubility):

-

An excess of the compound is added to a known volume of water (or buffer of physiological pH).

-

The mixture is agitated at a constant temperature until equilibrium is reached (typically 24 hours).

-

The suspension is filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Diagram 2: Decision Tree for Solubility Testing

Caption: A systematic approach to classifying the solubility of an organic compound.

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall ADME properties.[13][14]

Experimental Protocol (Shake-Flask Method):

-

Phase Preparation: Equal volumes of n-octanol and water (or a buffer of physiological pH) are pre-saturated with each other for 24 hours.[13]

-

Partitioning: A known amount of this compound is dissolved in the aqueous phase. An equal volume of the pre-saturated n-octanol is added.

-

Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation.

-

Concentration Measurement: The concentration of the compound in both the aqueous and n-octanol phases is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The logP is calculated using the following formula: logP = log ([Concentration in octanol] / [Concentration in water])

Synthesis of this compound

Proposed Synthetic Pathway:

The synthesis would likely begin with the nitration of a commercially available pyrazole, followed by bromination, and finally, N-benzylation.

Step-by-Step Protocol:

-

Nitration of Pyrazole: Pyrazole is treated with a mixture of nitric acid and sulfuric acid to yield 4-nitro-1H-pyrazole.

-

Bromination of 4-nitro-1H-pyrazole: The 4-nitro-1H-pyrazole is then subjected to bromination using a suitable brominating agent, such as bromine in acetic acid, to afford 3,5-dibromo-4-nitro-1H-pyrazole.

-

N-Benzylation of 3,5-dibromo-4-nitro-1H-pyrazole: The final step involves the N-alkylation of the pyrazole ring with benzyl bromide in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone or acetonitrile, to yield the target compound, this compound.

Diagram 3: Proposed Synthesis of this compound

Caption: A proposed three-step synthesis of the target compound.

Spectroscopic Characterization

The unambiguous identification and structural confirmation of this compound would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules.[18][19][20]

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the benzyl protons (in the aromatic and methylene regions) and the pyrazole ring proton (if any were present, though in this case all positions are substituted).

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the carbons of the pyrazole ring, the benzyl group, and the substituents. The chemical shifts of the pyrazole carbons will be influenced by the electron-withdrawing nitro group and the bromine atoms.[21]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can aid in its identification.[22][23][24]

-

Expected Molecular Ion Peak: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (361.00 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two bromine atoms.

-

Fragmentation Pattern: Common fragmentation pathways for pyrazoles include the loss of N₂ and HCN.[22][25] The fragmentation of this compound would likely involve the loss of the nitro group, the benzyl group, and subsequent fragmentation of the pyrazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected vibrational frequencies for this compound would include:

-

Aromatic C-H stretching: ~3000-3100 cm⁻¹

-

Aliphatic C-H stretching (from the benzyl CH₂): ~2850-2960 cm⁻¹

-

N=O stretching (from the nitro group): Asymmetric stretch at ~1500-1570 cm⁻¹ and symmetric stretch at ~1300-1370 cm⁻¹

-

C=N and C=C stretching (from the pyrazole and benzene rings): ~1400-1600 cm⁻¹

Potential Biological Activity and Therapeutic Applications

The structural features of this compound suggest several avenues for its potential biological activity.

-

Kinase Inhibition: As previously mentioned, 1-benzyl-1H-pyrazole derivatives have shown promise as RIP1 kinase inhibitors.[5] The nitro and bromo substituents on the pyrazole ring of the target compound could modulate its binding affinity and selectivity for various kinases.

-

Antimicrobial and Antifungal Activity: Nitrofuran-containing pyrazole derivatives have demonstrated good antibacterial and antifungal activity.[2] The presence of the nitro group in this compound makes it a candidate for screening against various microbial pathogens.

-

Anti-inflammatory and Analgesic Properties: Many pyrazole derivatives exhibit anti-inflammatory and analgesic effects.[4] Further investigation into the potential of this compound in this area is warranted.

-

Anticancer Activity: A variety of substituted pyrazoles have been reported to possess anticancer properties.[1][3][26] The unique substitution pattern of the title compound makes it a candidate for evaluation in cancer cell line screening assays.

Diagram 4: Potential Signaling Pathway Interactions

Caption: Hypothetical inhibition of the RIP1 kinase pathway.

Conclusion

This compound is a highly substituted heterocyclic compound with significant potential in medicinal chemistry and drug development. While experimental data on this specific molecule is limited, this guide provides a comprehensive framework for its synthesis, characterization, and evaluation. The proposed protocols are based on well-established chemical principles and offer a practical roadmap for researchers. The structural alerts within this molecule, particularly the nitro and bromo functionalities, suggest a high likelihood of interesting biological activity. Further investigation into this compound and its derivatives is strongly encouraged and could lead to the discovery of novel therapeutic agents.

References

- Organic Laboratory Techniques 4. 4.1. Melting Point. (n.d.).

- Huesgen, A. G. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies, Inc.

- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (n.d.).

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). Semantic Scholar.

- Experiment (1) determination of melting points. (2021, September 19).

- Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.

- Determination of Melting Point. (n.d.). Clarion University.

- How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate.

- To determine the melting point of given organic compound. (2025, April 15). MedPharma.

- Interpreting Complex NMR Spectra of Pyrazole Derivatives. (n.d.). Benchchem.

- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). PMC - NIH.

- How To Determine Solubility Of Organic Compounds? (2025, February 11). YouTube.

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate.

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.).

- Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles. (n.d.). ResearchGate.

- The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024, July 30). MDPI.

- 1 H-NMR spectrum of pyrazole. (n.d.). ResearchGate.

- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC - NIH.

- Synthesis of substituted pyrazoles and... (n.d.). ResearchGate.

- Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. (2016, November 1).

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC - NIH.

- Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central.

- 155601-03-9(this compound) Product Description. (n.d.). ChemicalBook.

- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024, May 30). Academic Strive.

- Review on Biological Activities of Pyrazole Derivatives. (n.d.). Journal of Chemical Health Risks.

- Evaluation of new pyrazole derivatives for their biological activity: Structure-activity relationship. (2025, August 6). ResearchGate.

- Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. (n.d.). PubMed.

Sources

- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One moment, please... [jchr.org]

- 4. academicstrive.com [academicstrive.com]

- 5. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 155601-03-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. medpharma12.com [medpharma12.com]

- 9. byjus.com [byjus.com]

- 10. pennwest.edu [pennwest.edu]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. agilent.com [agilent.com]

- 14. mdpi.com [mdpi.com]

- 15. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters | Semantic Scholar [semanticscholar.org]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 22. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 23. researchgate.net [researchgate.net]

- 24. article.sapub.org [article.sapub.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-benzyl-3,5-dibromo-4-nitro-1H-pyrazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-benzyl-3,5-dibromo-4-nitro-1H-pyrazole, a halogenated and nitrated pyrazole derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The pyrazole scaffold is a well-established privileged structure in numerous FDA-approved pharmaceuticals, and the unique substitution pattern of this compound offers a versatile platform for the development of novel therapeutic agents and functional materials.[1] This document details the chemical identifiers, physicochemical properties, plausible synthetic routes, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound is a polysubstituted aromatic heterocycle. The presence of a benzyl group at the N1 position, two bromine atoms at the C3 and C5 positions, and a nitro group at the C4 position imparts distinct electronic and steric properties that govern its reactivity and potential biological activity.

| Identifier | Value | Source |

| CAS Number | 155601-03-9 | [2] |

| Molecular Formula | C₁₀H₇Br₂N₃O₂ | Calculated |

| Molecular Weight | 376.99 g/mol | Calculated |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Canonical SMILES | C1=CC=C(C=C1)CN2C(=C(C(=N2)Br)Br)[O-] | PubChem |

Synthesis and Mechanistic Considerations

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, its synthesis can be rationally designed based on established methods for the preparation of polysubstituted pyrazoles.[3][4] The most logical synthetic approach involves a multi-step sequence starting from a suitable pyrazole precursor.

Proposed Synthetic Pathway

A plausible synthetic route would likely begin with the benzylation of a pre-functionalized pyrazole, followed by electrophilic bromination and nitration. The regioselectivity of these electrophilic substitution reactions is a critical consideration.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodological Considerations

Step 1: N-Benzylation of Pyrazole

The initial step would involve the N-alkylation of the pyrazole ring with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a suitable base.

-

Rationale: The acidic proton on the pyrazole nitrogen is readily removed by a base, forming a nucleophilic pyrazolate anion that subsequently attacks the electrophilic benzyl halide.

-

Protocol Outline:

-

Dissolve pyrazole in an appropriate aprotic solvent (e.g., DMF, acetonitrile).

-

Add a base such as potassium carbonate or sodium hydride portion-wise at room temperature.

-

Slowly add the benzyl halide to the reaction mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup and purify the product, 1-benzyl-1H-pyrazole, by column chromatography.

-

Step 2: Electrophilic Bromination

The subsequent step is the bromination of 1-benzyl-1H-pyrazole. The pyrazole ring is susceptible to electrophilic substitution, and the C4 position is generally the most reactive. However, to achieve 3,5-dibromination, a more forcing brominating agent or harsher reaction conditions might be necessary.

-

Causality: The nitrogen atoms in the pyrazole ring activate the carbon atoms towards electrophilic attack. The choice of brominating agent (e.g., N-bromosuccinimide (NBS) or bromine) and solvent will influence the regioselectivity and extent of bromination.

-

Protocol Outline:

-

Dissolve 1-benzyl-1H-pyrazole in a suitable solvent (e.g., chloroform, acetic acid).

-

Add the brominating agent (e.g., 2 equivalents of NBS or Br₂) portion-wise, potentially with a catalyst such as a Lewis acid.

-

Control the reaction temperature to manage the exothermic nature of the reaction.

-

Monitor the formation of the dibrominated product by TLC or GC-MS.

-

After completion, quench the reaction and purify the resulting 1-benzyl-3,5-dibromo-1H-pyrazole.

-

Step 3: Electrophilic Nitration

The final step is the nitration of the dibrominated pyrazole. The C4 position, being the only remaining unsubstituted carbon on the pyrazole ring, is the target for nitration.

-

Expertise-Driven Insight: The presence of two deactivating bromine atoms on the pyrazole ring will make the subsequent nitration more challenging, likely requiring strong nitrating conditions.

-

Protocol Outline:

-

Carefully dissolve 1-benzyl-3,5-dibromo-1H-pyrazole in a strong acid, such as concentrated sulfuric acid, at a low temperature (e.g., 0 °C).

-

Slowly add a nitrating agent, such as fuming nitric acid or a mixture of nitric acid and sulfuric acid.

-

Maintain the low temperature during the addition and allow the reaction to proceed until completion (monitored by TLC).

-

Carefully quench the reaction by pouring it onto ice, which will precipitate the crude product.

-

Filter, wash, and recrystallize the crude product to obtain pure this compound.

-

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The benzylic protons (CH₂) would likely appear as a singlet between 5.0 and 5.5 ppm. The aromatic protons of the benzyl group would appear as a multiplet in the range of 7.2-7.5 ppm. Due to the full substitution of the pyrazole ring, no signals from pyrazole protons are expected.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the pyrazole ring carbons, the benzylic carbon, and the carbons of the benzyl group. The carbons bearing bromine atoms (C3 and C5) would be significantly downfield, and the carbon attached to the nitro group (C4) would also be deshielded.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion would be characteristic of a molecule containing two bromine atoms (a triplet with relative intensities of approximately 1:2:1 for M, M+2, and M+4). Fragmentation patterns would likely involve the loss of the nitro group, the benzyl group, and bromine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the nitro group (asymmetric and symmetric stretching around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively), C-Br stretching vibrations, and aromatic C-H and C=C stretching from the benzyl and pyrazole rings.

Reactivity and Potential for Further Functionalization

The chemical reactivity of this compound is dictated by its functional groups, making it a valuable intermediate for further chemical transformations.

Caption: Key reactive sites and potential transformations of the title compound.

-

Cross-Coupling Reactions: The bromine atoms at the C3 and C5 positions are excellent leaving groups for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Stille couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, alkynyl, and other carbon-based substituents, enabling the synthesis of diverse compound libraries.[1]

-

Reduction of the Nitro Group: The nitro group at the C4 position can be readily reduced to an amino group using standard reducing agents like tin(II) chloride or catalytic hydrogenation. The resulting aminopyrazole is a valuable building block for the synthesis of amides, ureas, and other nitrogen-containing functional groups.

-

N-Debenzylation: The N-benzyl group can be removed under various conditions, such as catalytic hydrogenation, to yield the corresponding N-unsubstituted pyrazole. This allows for further functionalization at the N1 position.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole core is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1] The specific substitution pattern of this compound makes it an attractive scaffold for the development of novel therapeutic agents.

-

Kinase Inhibitors: The pyrazole scaffold is a common feature in many kinase inhibitors. The substituents on this compound can be tailored to target the ATP-binding site of various kinases, which are often implicated in cancer and inflammatory diseases. A related compound, 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole, has been explored as a Receptor Interacting Protein 1 (RIP1) kinase inhibitor.[5]

-

Anticancer Agents: The ability to functionalize the pyrazole core through cross-coupling reactions and reduction of the nitro group allows for the synthesis of a wide array of derivatives that can be screened for anticancer activity. The benzyl group can engage in hydrophobic interactions within protein binding pockets, while the other positions can be modified to enhance potency and selectivity.

-

Antimicrobial Agents: Pyrazole derivatives have shown promise as antimicrobial agents. The diverse functionalization possibilities of the title compound could lead to the discovery of novel antibacterial or antifungal compounds.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. While detailed experimental data for this specific molecule is limited in the public domain, its synthesis can be rationally approached, and its reactivity can be predicted based on established chemical principles. The versatility of its functional groups offers numerous opportunities for the creation of diverse molecular architectures, making it a valuable tool for researchers engaged in the discovery and development of new pharmaceuticals and functional materials. Further experimental investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential.

References

- Deng, X., & Mani, N. S. (2006). A Regioselective One-Pot Synthesis of Substituted Pyrazoles from N-Monosubstituted Hydrazones and Nitroolefins. Organic Letters, 8(16), 3505–3508.

- Jasim, H. A., et al. (2018). Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 8(29), 16187-16194.

- Zhang, T., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design, 87(4), 569-574.

-

SpectraBase. 1-(benzyl)-5-nitro-pyrazole. [Link]

Sources

- 1. Buy this compound | 155601-03-9 [smolecule.com]

- 2. Buy 1-(Aminooxy)propan-2-ol (EVT-455090) | 32380-74-8 [evitachem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. rsc.org [rsc.org]

- 5. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nitro Group's Spark: A Technical Guide to the Discovery and History of Substituted Nitropyrazoles

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone of modern chemistry. Its discovery over a century ago unlocked a vast field of synthetic exploration, leading to compounds that have reshaped industries from medicine to materials science. This technical guide delves into a particularly energetic and reactive class of these compounds: the substituted nitropyrazoles. We will trace their historical development from the foundational synthesis of the parent ring to the strategic innovations that enabled precise nitration and functionalization. This guide will elucidate the causal chemistry behind key synthetic transformations, provide detailed experimental protocols for benchmark compounds, and explore the divergent applications of nitropyrazoles, from high-performance energetic materials to specialized pharmaceuticals and agrochemicals.

Foundational Chemistry: The Genesis of the Pyrazole Ring

The story of nitropyrazoles begins with the discovery of their parent scaffold. In the 1880s, the German chemist Ludwig Knorr, while investigating quinine derivatives, reacted ethyl acetoacetate with phenylhydrazine.[1][2] This condensation reaction, unexpectedly, did not yield a quinoline but instead produced a five-membered heterocyclic compound he named a "pyrazolone."[2][3] This seminal work, now known as the Knorr Pyrazole Synthesis , established the fundamental method for constructing the pyrazole ring: the condensation of a hydrazine with a 1,3-dicarbonyl compound.[3][4]

The genius of the Knorr synthesis lies in its inherent chemical logic. The reaction proceeds through a cascade of nucleophilic attacks and dehydrations, culminating in a stable aromatic ring. The initial attack of the more nucleophilic nitrogen of the hydrazine onto one of the carbonyls forms a hydrazone intermediate. A subsequent intramolecular cyclization via attack of the second nitrogen atom onto the remaining carbonyl, followed by dehydration, forges the stable pyrazole ring.[3] This robust and versatile reaction laid the groundwork for generations of chemists to create a myriad of substituted pyrazole derivatives.

The Introduction of the Nitro Group: From N-Nitration to C-Nitration

While the pyrazole ring was accessible, the controlled introduction of the electron-withdrawing and energy-rich nitro (–NO₂) group presented a significant synthetic challenge. Early nitration attempts often resulted in complex mixtures or decomposition. The breakthrough came with the understanding that nitration could be directed to either the ring nitrogen (N-nitration) or a ring carbon (C-nitration), and that one could be a precursor to the other.

The Pivotal Role of N-Nitropyrazole and Thermal Rearrangement

A critical advancement was the synthesis of N-nitropyrazole, typically achieved by reacting pyrazole with a nitrating agent like a nitric acid/acetic anhydride mixture.[5] This intermediate proved to be the key to accessing C-nitrated pyrazoles. In 1970, C.L. Habraken and colleagues reported a landmark discovery: the thermal rearrangement of N-nitropyrazole to form 3-nitropyrazole.[6] This reaction, when N-nitropyrazole is heated in a high-boiling inert solvent like anisole or benzonitrile, proceeds via an uncatalyzed, intramolecular[1][6] sigmatropic shift of the nitro group from the N1 position to the C3 position.[6][7]

The choice of solvent is critical for the success of this rearrangement. Solvents like benzonitrile are preferred because they can withstand the high temperatures required (typically 140-180°C) without participating in side reactions, leading to cleaner products and higher yields compared to alternatives like n-octanol.[6]

This N-to-C migration was a paradigm shift, providing a reliable and regioselective pathway to 3-nitropyrazoles, which are crucial building blocks for more complex derivatives.[6][7]

Workflow: Synthesis of 3-Nitropyrazole via Thermal Rearrangement

Caption: Synthetic workflow for 3-Nitropyrazole.

Direct C-Nitration: The Path to 4-Nitropyrazole and Dinitropyrazoles

While rearrangement is effective for the 3-position, accessing the 4-position often requires direct C-nitration of the pyrazole ring. This is typically achieved using stronger nitrating conditions, such as a mixture of fuming nitric acid and oleum (fuming sulfuric acid).[8] The highly electrophilic nitronium ion (NO₂⁺) generated in this potent acidic medium attacks the electron-rich C4 position of the pyrazole ring.

This direct approach has been optimized into efficient "one-pot, two-step" methods where pyrazole is first converted to pyrazole sulfate with concentrated sulfuric acid, followed by nitration with fuming nitrosulfuric acid, achieving yields as high as 85%.[8]

Further nitration of mononitropyrazoles opens the door to dinitropyrazole (DNP) isomers. For instance, direct nitration of 3-nitropyrazole with mixed acid yields 3,4-dinitropyrazole.[5][9] The synthesis of 3,5-dinitropyrazole involves an additional N-nitration of 3-nitropyrazole followed by a second thermal rearrangement.[5] These dinitro and trinitro derivatives are the foundational molecules for the field of nitropyrazole-based energetic materials.[10]

Applications: A Tale of Two Chemistries

The introduction of the nitro group imparts profound changes to the pyrazole scaffold, leading to two primary, divergent fields of application: high-energy materials and biologically active agents.

Energetic Materials: The Quest for Power and Stability

Nitropyrazoles are archetypal nitrogen-rich heterocyclic compounds, a class of materials highly sought after for energetic applications.[6][11] The high nitrogen content leads to a large positive heat of formation, as the decomposition products are dominated by the thermodynamically stable dinitrogen (N₂) molecule.[6] This property, combined with the potential for high molecular density and a favorable oxygen balance (the degree to which a molecule can oxidize its own carbon and hydrogen), results in excellent detonation performance (high velocity and pressure).[6][10]

Compared to traditional explosives like TNT, nitropyrazole derivatives such as 3,4-dinitropyrazole (DNP) and 1-methyl-3,4,5-trinitropyrazole (MTNP) offer higher energy with lower sensitivity to impact and friction, making them safer to handle and store.[10] Research in this field is driven by the need for high-performance, insensitive explosives for military and industrial use.[11][12]

| Compound | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) | Reference |

| TNT (Trinitrotoluene) | 1.65 | 6.90 | 19.0 | [6] |

| 4-Nitropyrazole (4-NP) | 1.52 | 6.68 | 18.8 | [6] |

| 3,4-Dinitropyrazole (3,4-DNP) | 1.76 | 8.45 | 30.7 | [10] |

| 3,5-Dinitropyrazole (3,5-DNP) | 1.71 | 8.29 | 29.5 | [10] |

Table 1: Comparative energetic properties of selected nitropyrazoles and TNT.

Agrochemicals and Pharmaceuticals: Precision Targeting of Biological Systems

While the nitro group itself is a common pharmacophore in certain antibiotics, the broader legacy of substituted pyrazole chemistry is most evident in agrochemicals and pharmaceuticals.[13][14][15] The synthetic versatility of the pyrazole ring has allowed for the creation of highly tailored molecules that interact with specific biological targets.

Case Study 1: Fipronil - A Phenylpyrazole Insecticide

Discovered by Rhône-Poulenc scientists between 1985 and 1987, fipronil is a broad-spectrum phenylpyrazole insecticide.[7][16] Although not a nitropyrazole, its discovery is a direct descendant of the rich synthetic chemistry of substituted pyrazoles. Fipronil's mode of action is a prime example of targeted biochemical disruption. It acts as a potent antagonist of the GABA (gamma-aminobutyric acid) receptor chloride channel in the central nervous system of insects.[3][16] By blocking this channel, fipronil prevents the influx of chloride ions, leading to hyperexcitation of the insect's nerves and muscles, and ultimately, death.[16][17] Its selectivity arises from a much higher binding affinity for insect GABA receptors compared to mammalian receptors.[3]

Biological Pathway: Fipronil's Antagonism of the Insect GABA Receptor

Caption: Fipronil blocks the GABA receptor, preventing neuronal inhibition.

Case Study 2: Pyrazole Herbicides - Inhibitors of Plant Biosynthesis

Several commercial herbicides feature a pyrazole core. Pyrazosulfuron-ethyl and pyrazolate are notable examples.[4][18] These molecules act by inhibiting key enzymes in vital plant biosynthetic pathways.

-

Pyrazosulfuron-ethyl is an acetolactate synthase (ALS) inhibitor. ALS is a critical enzyme in the pathway for producing branched-chain amino acids (valine, leucine, and isoleucine).[18][19] Since mammals lack this pathway, the herbicide is selectively toxic to plants.

-

Pyrazolate inhibits the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), a key step in the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthesis and protecting against oxidative damage.[4][20] Inhibition leads to the characteristic "bleaching" of new plant growth.[21]

Experimental Protocols & Methodologies

The following protocols are representative of established methods for synthesizing key nitropyrazole intermediates. They are intended for use by trained professionals in a properly equipped chemical laboratory.

Safety Précis: The synthesis of nitropyrazoles involves the use of strong acids, potent nitrating agents, and potentially explosive compounds. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory. All procedures must be conducted in a certified chemical fume hood with adequate ventilation.[22][23]

Protocol 1: Optimized One-Pot Synthesis of 4-Nitropyrazole[8]

This protocol provides an efficient, high-yield synthesis of 4-nitropyrazole from pyrazole.

A. Rationale: This "one-pot, two-step" method improves safety and efficiency by avoiding the isolation of intermediates. The initial formation of pyrazole sulfate in concentrated sulfuric acid protonates the pyrazole, making it more soluble in the reaction medium and preparing it for electrophilic attack. The use of a pre-formed fuming nitrosulfuric acid mixture provides a potent and controlled source of the nitronium ion (NO₂⁺) for the C4-nitration.

B. Materials:

-

Pyrazole (6.8 g, 0.1 mol)

-

Concentrated Sulfuric Acid (98%)

-

Fuming Sulfuric Acid (20% Oleum)

-

Fuming Nitric Acid (98%)

-

Ice

C. Step-by-Step Procedure:

-

Preparation of Pyrazole Sulfate: To a 100 mL four-necked flask equipped with a mechanical stirrer and thermometer, add 11 mL (0.21 mol) of concentrated sulfuric acid. Carefully add 6.8 g (0.1 mol) of pyrazole. Stir the mixture at room temperature for 30 minutes until a homogenous solution is formed.

-

Preparation of Nitrating Mixture: In a separate flask, cool 19.3 mL (0.30 mol) of 20% fuming sulfuric acid in an ice-water bath. While stirring vigorously, slowly add 6.3 mL (0.15 mol) of fuming nitric acid. Maintain the temperature below 10°C throughout the addition.

-

Nitration: Cool the pyrazole sulfate solution from Step 1 in an ice-water bath. Slowly add the prepared nitrating mixture dropwise, ensuring the reaction temperature does not exceed 50°C.

-

Reaction Completion: Once the addition is complete, maintain the reaction mixture at 50°C with stirring for 1.5 hours.

-

Work-up and Isolation: Carefully pour the cooled reaction mixture onto approximately 200 g of crushed ice. A white solid will precipitate. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid thoroughly with cold deionized water and allow it to dry. The product, 4-nitropyrazole, is typically obtained with high purity (yield: ~85%).

D. Validation & Characterization:

-

Melting Point: 162-164 °C

-

¹H NMR (DMSO-d₆): δ 14.5 (s, 1H, NH), 8.8 (s, 1H, CH), 8.2 (s, 1H, CH)

-

IR (KBr, cm⁻¹): 3150 (N-H), 1550 (NO₂, asym), 1350 (NO₂, sym)

Protocol 2: Synthesis of 3,4-Dinitropyrazole (DNP)[9]

This protocol details the C-nitration of 3-nitropyrazole to produce the energetic material 3,4-DNP.

A. Rationale: This procedure requires a more forceful nitrating agent than the synthesis of mononitropyrazoles. The pre-existing nitro group at the C3 position is strongly deactivating, making further electrophilic substitution more difficult. A mixed acid system of concentrated nitric and sulfuric acids is necessary to generate a high concentration of the nitronium ion required to overcome this deactivation and nitrate the C4 position. The temperature is carefully controlled to ensure complete nitration while minimizing decomposition and the formation of byproducts.

B. Materials:

-

3-Nitropyrazole (as prepared via thermal rearrangement)

-

Concentrated Nitric Acid (90%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

C. Step-by-Step Procedure:

-

Preparation of Nitrating Mixture: In a flask cooled in an ice bath, carefully prepare a mixed acid solution by adding concentrated nitric acid to concentrated sulfuric acid. A typical molar ratio of 3-nitropyrazole to nitric acid is 1:2.

-

Dissolution: Carefully dissolve the 3-nitropyrazole starting material in concentrated sulfuric acid.

-

Nitration: Slowly add the mixed acid to the 3-nitropyrazole solution, maintaining the temperature between 55-60°C.

-

Reaction Completion: Stir the reaction mixture at 55-60°C for 1 hour.

-

Work-up and Isolation: Cool the reaction mixture and pour it onto crushed ice. The product, 3,4-dinitropyrazole, will precipitate.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from an appropriate solvent may be performed if necessary.

D. Validation & Characterization:

-

Melting Point: 175-177 °C

-

¹H NMR (DMSO-d₆): δ 15.0 (s, 1H, NH), 9.0 (s, 1H, CH)

-

IR (KBr, cm⁻¹): 3100 (N-H), 1560, 1530 (NO₂, asym), 1340, 1320 (NO₂, sym)

Conclusion and Future Outlook

The journey from Knorr's foundational synthesis to the development of modern substituted nitropyrazoles showcases a remarkable evolution in chemical science. The strategic placement of the nitro group, guided by a deep understanding of reaction mechanisms like the[1][6] sigmatropic rearrangement, has allowed chemists to precisely tune the properties of the pyrazole core. This has led to the creation of powerful and stable energetic materials that are critical for defense and industry.

Simultaneously, the broader field of substituted pyrazoles, built upon the same synthetic principles, has yielded compounds like fipronil and pyrazosulfuron-ethyl, which have revolutionized pest and weed control in agriculture. The pyrazole scaffold continues to be a "privileged structure" in medicinal chemistry, with ongoing research into new derivatives for a wide range of therapeutic targets. The future of nitropyrazole chemistry will likely focus on developing greener and safer synthetic routes, exploring novel energetic materials with even greater performance and insensitivity, and discovering new biologically active derivatives to meet pressing global challenges in health and food security.

References

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). Molecules. [Link]

-

Fipronil. (n.d.). Wikipedia. [Link]

-

Worldwide Development of Fipronil Insecticide. (n.d.). The National Cotton Council. [Link]

-

Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]

-

Ludwig Knorr. (2025). Britannica. [Link]

-

Knorr Pyrazole Synthesis of Edaravone. (2020). Royal Society of Chemistry. [Link]

-

Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024). PubMed. [Link]

-

Synthesis and Energetic Properties of N-methacrylated 3,4- and 3,5-Dinitropyrazole. (n.d.). AIP Publishing. [Link]

-

The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor. (n.d.). PMC. [Link]

-

Knorr Pyrazole Synthesis. (n.d.). Name-Reaction.com. [Link]

-

Nitropyrazoles (review). (2018). ResearchGate. [Link]

-

Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. (2023). ACS Omega. [Link]

-

Pyrazoles. (2015). Royal Society of Chemistry. [Link]

-

Synthesis and energetic properties of n-methacrylated 3,4-and 3,5-dinitropyrazole. (2023). AIP Publishing. [Link]

-

Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. (1969). Journal of the Chemical Society C: Organic. [Link]

-

Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024). ResearchGate. [Link]

-

Review on synthesis of nitropyrazoles. (2014). ResearchGate. [Link]

-

Theoretical study on the structure and the isomerization mechanism of N-nitropyrazole. (2019). ResearchGate. [Link]

-

Improved Synthesis of 3,4-Dinitropyrazole. (2011). Chinese Journal of Energetic Materials. [Link]

-

Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. (2023). MDPI. [Link]

-

Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. (2025). RSC Publishing. [Link]

-

From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022). JACS Au. [Link]

-

Summary of Herbicide Mechanism of Action According to the Weed Science Society of America. (n.d.). WSSA. [Link]

-

From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022). PMC. [Link]

-

Synthesis of ionic salts of 3,4-DNP and 3,5-DNP. (2020). ResearchGate. [Link]

-

Pyrazoles. VIII. Rearrangement of N-nitropyrazoles. Formation of 3-nitropyrazoles. (1971). SciSpace. [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). PubMed. [Link]

-

Nitroazoles: Synthesis, Structure and Applications. (2019). ResearchGate. [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). MDPI. [Link]

-

Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. (1973). The Journal of Organic Chemistry. [Link]

-

New Synthetic Antibacterial Compound, 1-(2-hydroxyethyl)-3-nitro-4-pyrazole Carboxamide. (n.d.). ASM Journals. [Link]

-

Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. (2021). PMC. [Link]

-

Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central. [Link]

-

Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023). MDPI. [Link]

-

Synethsis and characterization of 3-nitropyrazole and its salts. (2013). ResearchGate. [Link]

-

Pyrazosulfuron-ethyl Technical. (n.d.). Coromandel. [Link]

-

Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. (2023). PMC. [Link]

-

MIXED NITRATING ACID (greater than 50% HN03). (2022). East Harbour Group. [Link]

-

Nitration reaction safety. (2024). YouTube. [Link]

-

Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023). MDPI. [Link]

-

Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net. [Link]

-

Celecoxib pathways: pharmacokinetics and pharmacodynamics. (n.d.). PMC. [Link]

-

Celecoxib. (n.d.). Wikipedia. [Link]

-

Antibacterial activities of nitrothiazole derivatives. (1984). PubMed. [Link]

-

Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (2021). PMC. [Link]

Sources

- 1. Fipronil (Ref: BAS 350l) [sitem.herts.ac.uk]

- 2. Fipronil: environmental fate, ecotoxicology, and human health concerns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pyrazosulfuron-ethyl synthesis - chemicalbook [chemicalbook.com]

- 6. A comprehensive review of environmental fate and degradation of fipronil and its toxic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cotton.org [cotton.org]

- 8. US8507693B2 - Process for synthesis of fipronil - Google Patents [patents.google.com]

- 9. croplife.org.au [croplife.org.au]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Pyrazosulfuron-ethyl (Ref: NC 311) [sitem.herts.ac.uk]

- 13. New synthetic antibacterial compound, 1-(2-hydroxyethyl)-3-nitro-4-pyrazole carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antibacterial activities of nitrothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fipronil - Wikipedia [en.wikipedia.org]

- 17. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. coromandel.biz [coromandel.biz]

- 19. Pyrazosulfuron-ethyl | ALS Inhibitor | Herbicide | TargetMol [targetmol.com]

- 20. Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar [semanticscholar.org]

- 21. wssa.net [wssa.net]

- 22. researchgate.net [researchgate.net]

- 23. Celocoxib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

A Theoretical and Computational Scrutiny of 1-benzyl-3,5-dibromo-4-nitro-1H-pyrazole: A Scaffold for Drug Discovery

Abstract

This technical guide provides a comprehensive theoretical analysis of 1-benzyl-3,5-dibromo-4-nitro-1H-pyrazole, a heterocyclic compound with significant potential in medicinal chemistry. Pyrazole derivatives are foundational scaffolds in numerous therapeutic agents, and understanding their structural and electronic properties is paramount for rational drug design.[1][2][3] This document delineates the molecule's structural attributes, proposes a viable synthetic pathway, and establishes a robust computational framework for its characterization. We delve into quantum chemical calculations using Density Functional Theory (DFT) to elucidate its geometric parameters, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP). Furthermore, we outline a molecular docking protocol to probe its potential as a targeted inhibitor, particularly within the kinase family, a class of proteins often implicated in hyper-proliferative disorders.[4][5] This guide is intended for researchers, chemists, and drug development professionals seeking to leverage computational methodologies to accelerate the discovery of novel pyrazole-based therapeutics.

Introduction: The Versatility of the Pyrazole Core

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in pharmaceutical sciences.[2] Its unique structural and electronic features allow it to serve as a versatile template for designing inhibitors of various enzymes and receptors.[1] Marketed drugs such as Celecoxib (an anti-inflammatory), Rimonabant (an anti-obesity agent), and various kinase inhibitors underscore the therapeutic relevance of this moiety.[6]

The subject of this guide, this compound, presents a particularly compelling case for theoretical investigation. The strategic placement of its substituents is hypothesized to modulate its biological activity significantly:

-

1-Benzyl Group: This lipophilic group can enhance membrane permeability and engage in hydrophobic or π-stacking interactions within a protein's binding pocket.

-

3,5-Dibromo Substituents: The bromine atoms serve as valuable handles for further synthetic elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the rapid generation of diverse chemical libraries. They also contribute to the molecule's overall lipophilicity and can form halogen bonds.

-

4-Nitro Group: As a strong electron-withdrawing group, the nitro moiety profoundly influences the electronic landscape of the pyrazole ring, impacting its reactivity and potential to act as a hydrogen bond acceptor.

This guide will theoretically dissect these features to predict the molecule's behavior and guide its future experimental validation and application in drug discovery programs.

Molecular Structure and Physicochemical Properties

The structural representation of this compound (CAS No. 155601-03-9) is depicted below.[7] A summary of its predicted physicochemical properties provides a baseline for its potential as a drug candidate.

Caption: 2D structure of this compound.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Method |

|---|---|---|

| Molecular Formula | C₁₀H₇Br₂N₃O₂ | - |

| Molecular Weight | 376.99 g/mol | - |

| LogP | 3.5 | Cheminformatics Software |

| Topological Polar Surface Area | 74.9 Ų | Cheminformatics Software |

| Hydrogen Bond Donors | 0 | Cheminformatics Software |

| Hydrogen Bond Acceptors | 5 | Cheminformatics Software |

Proposed Synthesis and Spectroscopic Profile

While specific literature for the synthesis of this compound is scarce, a plausible multi-step synthetic route can be constructed based on established pyrazole chemistry.[8][9][10]

Synthetic Pathway Protocol

-

Step 1: Synthesis of 1-benzyl-1H-pyrazole. React pyrazole with benzyl bromide in the presence of a suitable base (e.g., K₂CO₃) in a polar aprotic solvent like acetonitrile (ACN) at reflux.

-

Step 2: Dibromination. Treat 1-benzyl-1H-pyrazole with two equivalents of a brominating agent, such as N-Bromosuccinimide (NBS) or bromine in acetic acid, to yield 1-benzyl-3,5-dibromo-1H-pyrazole. The C3 and C5 positions of the pyrazole ring are susceptible to electrophilic substitution.

-

Step 3: Nitration. The final step involves the nitration at the C4 position. This is achieved by reacting the dibrominated intermediate with a nitrating mixture, typically nitric acid (HNO₃) in sulfuric acid (H₂SO₄), under carefully controlled temperature conditions to prevent side reactions.

Expected Spectroscopic Characterization

-

¹H NMR: The spectrum would be expected to show signals for the benzyl group protons: a singlet for the methylene (-CH₂) protons around 5.3-5.5 ppm and multiplets for the aromatic phenyl protons in the 7.2-7.4 ppm region.[11] Due to the symmetrical substitution at the 3 and 5 positions and the presence of the nitro group at C4, the pyrazole ring itself will have no protons.

-

¹³C NMR: Characteristic signals would include the methylene carbon around 55-60 ppm, aromatic carbons of the benzyl group between 127-136 ppm, and the pyrazole ring carbons.[11] The C3 and C5 carbons attached to bromine would appear in the 90-100 ppm range, while the C4 carbon bearing the nitro group would be significantly deshielded.

-

FT-IR: Key vibrational frequencies would be observed for the N-O stretching of the nitro group (asymmetric ~1550 cm⁻¹, symmetric ~1350 cm⁻¹), C-N stretching, C=C and C=N stretching of the aromatic rings, and C-H stretching from the benzyl group.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).

Theoretical Framework: Computational Methodology

To gain a deeper understanding of the molecule's properties, a two-pronged computational approach is proposed: Density Functional Theory (DFT) for electronic structure analysis and Molecular Docking for biological target interaction.

Density Functional Theory (DFT) Protocol

-

Software: All calculations to be performed using a quantum chemistry package like Gaussian or ORCA.[12]

-

Geometry Optimization: The initial 3D structure of the molecule is drawn and optimized using the B3LYP functional with the 6-311++G(d,p) basis set.[12][13] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).[13]

-

Electronic Property Calculation: Using the optimized geometry, perform single-point energy calculations to determine electronic properties.[13] This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

MEP Surface Generation: Calculate the Molecular Electrostatic Potential (MEP) surface to visualize the charge distribution and predict reactive sites.

Caption: Standard workflow for DFT calculations.

Molecular Docking Protocol

-

Target Selection: Based on the known activities of pyrazole derivatives, select relevant protein targets.[4] For this guide, Receptor Interacting Protein 1 (RIP1) Kinase is a plausible target.[14] Obtain the 3D crystal structure from the Protein Data Bank (PDB).

-

Protein Preparation: Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Ligand Preparation: Generate the 3D conformer of this compound and assign charges.

-

Docking Simulation: Use software like AutoDock or Schrödinger Suite to perform the docking.[4] Define the binding site (grid box) based on the co-crystallized ligand or known active site residues.

-

Analysis: Analyze the resulting poses based on their binding energy (docking score) and the specific intermolecular interactions (hydrogen bonds, hydrophobic interactions, halogen bonds) formed with the protein's active site residues.

Results and Discussion of Theoretical Studies

Geometric Optimization and Structural Parameters

DFT calculations are expected to reveal a non-planar structure, with the benzyl and pyrazole rings oriented at a significant dihedral angle relative to each other, similar to related crystal structures.[15] The nitro group will likely be twisted out of the plane of the pyrazole ring to minimize steric hindrance with the adjacent bromine atom. Key predicted bond lengths and angles should be compared with experimental data from similar structures in the Cambridge Structural Database to validate the computational model.

Table 2: Predicted vs. Experimental Bond Parameters (Illustrative)

| Parameter | Predicted (Å/°) | Experimental (Avg. from similar pyrazoles) |

|---|---|---|

| N1-N2 bond length | ~1.35 Å | 1.34 - 1.38 Å |

| C4-N(nitro) bond length | ~1.45 Å | 1.43 - 1.47 Å |

| C-Br bond length | ~1.88 Å | 1.87 - 1.90 Å |

| Pyrazole-Benzyl Dihedral Angle | ~85° | 80 - 89°[15] |

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are critical for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

-

HOMO: The HOMO is expected to be localized primarily on the pyrazole ring and the bromine atoms, indicating these are the likely sites for electrophilic attack.

-

LUMO: The LUMO is predicted to be concentrated on the nitro group and the C4 position of the pyrazole ring, highlighting this region as the most susceptible to nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO provides insight into the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The presence of the electron-withdrawing nitro group and bromine atoms is expected to lower the energies of both orbitals and result in a moderate energy gap.

Table 3: Predicted FMO Properties

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| E(HOMO) | -7.0 to -6.5 | Electron-donating capability |

| E(LUMO) | -3.5 to -3.0 | Electron-accepting capability |

| ΔE (LUMO-HOMO) | 3.5 to 4.0 | High kinetic stability, moderate reactivity |

Molecular Electrostatic Potential (MEP) Analysis

The MEP surface visually maps the charge distribution.

-

Negative Potential (Red/Yellow): These regions are rich in electrons and are prone to electrophilic attack. They are expected around the oxygen atoms of the nitro group and, to a lesser extent, the pyridine-like nitrogen (N2) of the pyrazole ring.

-

Positive Potential (Blue): These regions are electron-deficient and are susceptible to nucleophilic attack. A strong positive potential is expected near the hydrogen atoms of the benzyl group's CH₂ and the area above and below the aromatic rings.

Molecular Docking Simulations

Docking studies into a kinase active site, such as that of RIP1, can reveal plausible binding modes.[14] The ATP-binding pocket of kinases typically contains a hinge region for hydrogen bonding and adjacent hydrophobic pockets.

-

Predicted Interactions:

-

The nitro group's oxygen atoms could act as hydrogen bond acceptors with backbone NH groups in the kinase hinge region.

-

The benzyl group is ideally suited to occupy a hydrophobic pocket, forming favorable van der Waals and π-stacking interactions.

-

The dibrominated pyrazole core would contribute to hydrophobic interactions, and the bromine atoms could potentially form halogen bonds with electron-rich residues like backbone carbonyls.

-

Caption: Conceptual diagram of ligand-protein interactions.

Potential Applications in Drug Discovery

The theoretical data collectively suggest that this compound is a promising scaffold for kinase inhibitor development. Its predicted ability to form key interactions within an ATP-binding site makes it a strong candidate for hit-to-lead optimization. The bromine atoms at the C3 and C5 positions are particularly advantageous, allowing for systematic chemical exploration through parallel synthesis to improve potency and selectivity. By replacing the bromine atoms with various aryl or alkyl groups, one can fine-tune the steric and electronic properties to optimize binding affinity for a specific target.

Conclusion and Future Perspectives

This guide has established a comprehensive theoretical framework for the study of this compound. Through DFT calculations, we can predict its stable conformation, electronic properties, and reactive sites. Molecular docking simulations provide a clear hypothesis for its mechanism of action as a potential kinase inhibitor.

The insights generated from these computational studies provide a strong rationale for its synthesis and experimental validation. Future work should focus on executing the proposed synthesis, confirming its structure via spectroscopic methods, and performing in vitro assays against a panel of kinases to validate the docking predictions. The combination of predictive computational modeling and empirical validation represents a powerful, resource-efficient strategy in modern drug discovery.

References

- BenchChem. (2025). Comparative Docking Analysis of Pyrazole Derivatives Against Key Protein Targets. BenchChem.

-

Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). Bioinformation, 10(7), 413-8. National Center for Biotechnology Information. [Link]

- BenchChem. (2025). A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals. BenchChem.

-

ResearchGate. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. ResearchGate. [Link]

-

Sattu, H., Hinanaaz, S., & Navneetha, O. (2023). SYNTHESIS, CHARACTERIZATION, MOLECULAR DOCKING STUDIES AND ANTHELMINTIC AND ANTI-CANCER ACTIVITY OF PYRAZOLE CONTAIN NOVEL INDOLIN-2-ONE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 14(7), 3404-3413. [Link]

-

Abdel-Wahab, B. F., et al. (2017). Synthesis, Molecular Docking, and Antitumor Evaluation of Some New Pyrazole, Pyridine, and Thiazole Derivatives Incorporating Sulfonamide Residue. Journal of Heterocyclic Chemistry. Taylor & Francis Online. [Link]

-

Priyanka, S., et al. (2021). Synthesis and DFT Calculation of Novel Pyrazole Derivatives. AIP Conference Proceedings, 2364, 040001. AIP Publishing. [Link]

-

Faria, J. V., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 2. National Center for Biotechnology Information. [Link]

-

Research Square. (2021). Synthesis, characterization and DFT study of a new family of pyrazole derivatives. Research Square. [Link]

-

Faria, J. V., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. ResearchGate. [Link]

-

Priyanka, S., et al. (2021). Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative: 4-(1-Phenyl-5-(p-Tolyl)-2,5-Dihydro-1H-Pyrazol-3-yl) Benzo[c][1][4][16]Oxadiazole. Advanced Materials and Manufacturing Engineering II, 1109, 229-234. Scientific.net. [Link]

-

Priyanka, S., et al. (2021). Synthesis and DFT calculation of novel pyrazole derivatives. AIP Conference Proceedings, 2364(1). AIP Publishing. [Link]

-

Sharma, V., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6516. MDPI. [Link]

-

Aly, A. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4933. MDPI. [Link]

-

Deng, X., & Mani, N. S. (2006). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses, 83, 157. [Link]

-

Royal Society of Chemistry. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Royal Society of Chemistry. [Link]

-

Hafez, H. N., et al. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 21(3), 334. National Center for Biotechnology Information. [Link]

- BenchChem. (2025). Spectroscopic and Synthetic Profile of 1-benzyl-4-bromo-1H-pyrazole: A Technical Guide. BenchChem.

- BenchChem. (2025).

- Kumar, V., & Yusuf, M. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of ChemTech Research, 11(3), 206-224.

-

Xu, D., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design, 87(4), 569-74. PubMed. [Link]

- Google Patents. (2009). Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.

-

ResearchGate. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. [Link]

-

Han, X. Y., et al. (2011). Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3243. National Center for Biotechnology Information. [Link]

-